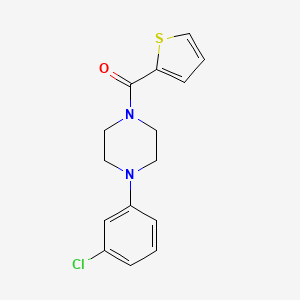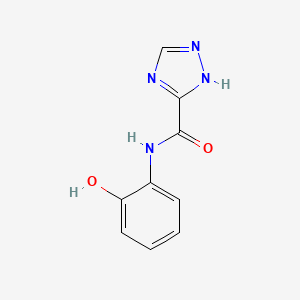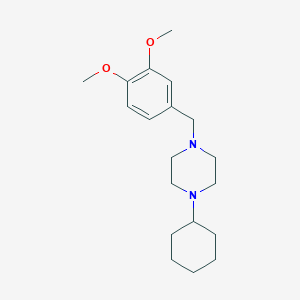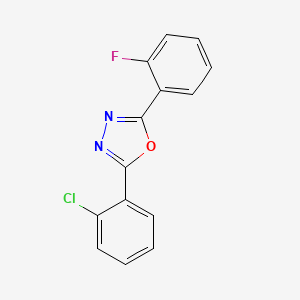
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of cancer. The compound has attracted attention due to its promising efficacy in inhibiting cancer cell growth and proliferation, as well as its relatively low toxicity compared to other chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cancer cell growth and survival. By inhibiting BRD4, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide disrupts the cancer cell's ability to proliferate and survive, leading to cell death.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment. In addition to its anti-tumor effects, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide is its specificity for BRD4, which reduces the risk of off-target effects and toxicity. However, like all experimental compounds, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in clinical settings. Further research is needed to optimize the dosing and delivery of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide to maximize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. One area of focus is the development of combination therapies that incorporate 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide with other chemotherapeutic agents or targeted therapies to enhance its efficacy. Another area of interest is the exploration of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide in other types of cancer, including pancreatic cancer and leukemia. Additionally, there is ongoing research on the development of more potent and selective BRD4 inhibitors based on the structure of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with isoxazole-5-carboxylic acid to form 3-(3-chlorophenyl)isoxazole-5-carboxaldehyde. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide inhibits cancer cell growth and induces apoptosis, or programmed cell death, in a dose-dependent manner. In vivo studies have also shown that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide can significantly reduce tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(1,2-oxazol-5-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-8-4-7-15(11-16)18(14-5-2-1-3-6-14)12-19(23)21-13-17-9-10-22-24-17/h1-11,18H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUJKLFHDMCBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)


![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5687032.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)